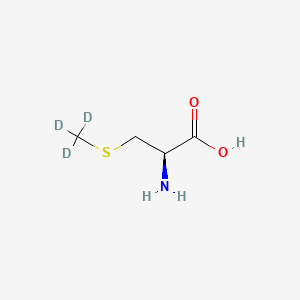

S-Methyl-L-cysteine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S-Methyl-L-cysteine-d3: is a deuterated form of S-Methyl-L-cysteine, which is a sulfur-containing amino acid derivative. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. S-Methyl-L-cysteine is naturally found in various plants, including garlic, cabbage, and turnips, and has been studied for its potential health benefits, including antioxidant and anti-inflammatory properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the reaction of L-cysteine with methyl iodide in the presence of a base, followed by deuterium exchange using deuterated water or deuterated methanol .

Industrial Production Methods: Industrial production of S-Methyl-L-cysteine-d3 may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment .

Analyse Des Réactions Chimiques

Types of Reactions: S-Methyl-L-cysteine-d3 undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound to its sulfoxide or sulfone derivatives.

Reduction: The compound can be reduced back to its thiol form under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable catalyst.

Major Products:

Oxidation: S-Methyl-L-cysteine sulfoxide-d3, S-Methyl-L-cysteine sulfone-d3.

Reduction: L-cysteine-d3.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: S-Methyl-L-cysteine-d3 is used as a stable isotope-labeled compound in metabolic studies to trace the biochemical pathways and interactions of sulfur-containing amino acids .

Biology: In biological research, this compound is used to study the metabolism and function of sulfur-containing compounds in plants and animals. It helps in understanding the role of these compounds in cellular processes and their potential health benefits .

Medicine: The compound is investigated for its potential therapeutic effects, including its antioxidant and anti-inflammatory properties. It is also studied for its role in protecting against oxidative stress and neurodegenerative diseases .

Industry: this compound is used in the food industry as a flavor enhancer and in the pharmaceutical industry for the development of new drugs and therapeutic agents .

Mécanisme D'action

S-Methyl-L-cysteine-d3 exerts its effects primarily through its antioxidant properties. It activates methionine sulfoxide reductase A, an enzyme that reduces oxidized methionine residues in proteins, thereby protecting cells from oxidative damage. This mechanism is crucial in mitigating oxidative stress-related diseases and maintaining cellular homeostasis .

Comparaison Avec Des Composés Similaires

S-Methyl-L-cysteine: The non-deuterated form, which shares similar biological activities but lacks the stable isotope labeling.

S-Methyl-L-cysteine sulfoxide: An oxidized form with distinct biological properties.

S-Carboxymethyl-L-cysteine: Another sulfur-containing amino acid derivative with different therapeutic applications.

Uniqueness: S-Methyl-L-cysteine-d3 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it a valuable tool in research, providing insights into the metabolic pathways and interactions of sulfur-containing compounds that are not possible with non-labeled analogs .

Activité Biologique

S-Methyl-L-cysteine-d3 (SMC-d3) is a deuterated derivative of S-methyl-L-cysteine, a sulfur-containing amino acid known for its biological activities, particularly in antioxidant defense and metabolic processes. This article explores the biological activity of SMC-d3, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₄H₆D₃NO₂S

- Molecular Weight : 138.20 g/mol

SMC-d3 is utilized primarily in research settings as a stable isotope-labeled compound, facilitating the study of metabolic pathways involving sulfur-containing amino acids. Its unique isotopic labeling allows for precise tracking in biochemical studies.

SMC-d3 exhibits several biological activities through various mechanisms:

-

Antioxidant Activity :

- SMC-d3 enhances the activity of methionine sulfoxide reductase A, an enzyme that reduces oxidized methionine residues in proteins, thereby protecting cells from oxidative damage.

- It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with aging and various diseases.

- Metabolic Roles :

-

Neuroprotective Effects :

- Research indicates that SMC-d3 may have neuroprotective properties, potentially protecting against neurodegenerative diseases through its antioxidant mechanisms.

Case Studies and Experimental Evidence

-

Antioxidant Effects in Animal Models :

A study investigated the effects of SMC on oxidative stress and inflammation in rats subjected to a high-fructose diet. The administration of SMC (100 mg/kg body weight/day) for 60 days resulted in:Parameter Control Group HFD Group SMC Group HFD + Metformin Plasma Glucose (mg/dL) 90 150 110 105 Insulin (µU/mL) 5 15 8 7 TNF-α (pg/mL) 10 30 15 12 Glutathione Peroxidase (U/mL) 40 20 35 32 -

Metabolic Pathway Studies :

In vitro studies using cell lines have shown that SMC-d3 influences pathways related to cysteine metabolism. It promotes the formation of mixed disulfides with glutathione, which can enhance intracellular cysteine availability, crucial for maintaining cellular redox balance .

Applications in Research and Industry

- Metabolic Tracing : Due to its stable isotope labeling, SMC-d3 is extensively used in metabolic studies to trace biochemical pathways involving sulfur amino acids.

- Therapeutic Potential : Its antioxidant properties suggest potential applications in developing treatments for conditions associated with oxidative stress, such as diabetes and neurodegenerative diseases .

- Food Industry : SMC-d3 is also explored for its flavor-enhancing properties in food applications.

Propriétés

IUPAC Name |

(2R)-2-amino-3-(trideuteriomethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIDJDIHTAOVLG-SRQSVDBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331907-56-2 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1331907-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.